Cas no 147253-13-2 (2-(2,6-dimethylphenyl)propanal)

2-(2,6-dimethylphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dimethylphenyl)propanal
- EN300-1728135
- 147253-13-2
-
- インチ: 1S/C11H14O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-7,10H,1-3H3
- InChIKey: LYGNGZCCZSZPOR-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1C(C)=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 162.104465066g/mol
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(2,6-dimethylphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728135-0.05g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1728135-1.0g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 1g |
$1142.0 | 2023-06-04 | ||
Enamine | EN300-1728135-10.0g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 10g |
$4914.0 | 2023-06-04 | ||
Enamine | EN300-1728135-0.1g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1728135-5g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1728135-1g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1728135-5.0g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 5g |
$3313.0 | 2023-06-04 | ||
Enamine | EN300-1728135-0.25g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1728135-2.5g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1728135-0.5g |
2-(2,6-dimethylphenyl)propanal |
147253-13-2 | 0.5g |
$1097.0 | 2023-09-20 |
2-(2,6-dimethylphenyl)propanal 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-(2,6-dimethylphenyl)propanalに関する追加情報
Introduction to 2-(2,6-dimethylphenyl)propanal (CAS No. 147253-13-2)
2-(2,6-dimethylphenyl)propanal, identified by the Chemical Abstracts Service Number (CAS No.) 147253-13-2, is a significant organic compound with a wide range of applications in the field of pharmaceuticals, agrochemicals, and specialty chemicals. This aldehyde derivative, characterized by its aromatic and aliphatic structural components, has garnered attention due to its unique chemical properties and potential biological activities. The compound's molecular structure consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions, linked to a propanal moiety, which contributes to its reactivity and functionality.
The structure of 2-(2,6-dimethylphenyl)propanal plays a crucial role in determining its chemical behavior and interactions with biological systems. The presence of the aldehyde group (–CHO) makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules such as Schiff bases, heterocyclic compounds, and pharmacologically active agents. The aromatic ring system enhances its solubility in organic solvents and facilitates various electronic and steric interactions, making it a valuable building block in medicinal chemistry.
In recent years, research on 2-(2,6-dimethylphenyl)propanal has expanded significantly, driven by its potential applications in drug discovery and development. Studies have highlighted its role as a precursor in synthesizing novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality allows for easy conjugation with other biomolecules, enabling the design of prodrugs or targeted delivery systems that enhance drug efficacy and reduce side effects.
One of the most compelling aspects of CAS No. 147253-13-2 is its utility in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop inhibitors of key enzymes involved in metabolic pathways relevant to human health. For example, modifications of the aromatic ring or the aldehyde group have led to compounds that show promise in regulating enzyme activity associated with neurological disorders. These findings underscore the importance of 2-(2,6-dimethylphenyl)propanal as a scaffold for innovative drug design.
The chemical reactivity of 2-(2,6-dimethylphenyl)propanal also makes it valuable in material science applications. Its ability to participate in condensation reactions with amino compounds allows for the formation of stable Schiff bases, which have been investigated for their use in coordination chemistry and as catalysts. Additionally, the compound's stability under various conditions makes it suitable for industrial processes where high thermal and chemical resistance are required.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of CAS No. 147253-13-2. Catalytic processes and green chemistry approaches have been developed to improve the yield and purity of this compound during production. These innovations not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable chemical manufacturing.
The biological activity of 2-(2,6-dimethylphenyl)propanal has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an intermediate in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors has been particularly intriguing for researchers seeking new therapeutic strategies.
In conclusion, 147253-13-2 remains a cornerstone compound in synthetic chemistry due to its versatile reactivity and broad applicability across multiple industries. Its role as an intermediate in pharmaceutical synthesis continues to drive innovation, leading to novel treatments for various diseases. As research progresses, 147253-13-2 is poised to play an even more significant role in advancing scientific understanding and developing next-generation chemical solutions.
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